N-(6-methylbenzo[d]thiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6OS2/c1-13-7-8-15-16(11-13)29-18(21-15)22-17(27)12-28-20-24-23-19-25(9-10-26(19)20)14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,21,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFQYFVZMNWQED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C4N3CCN4C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-methylbenzo[d]thiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.
Chemical Structure
The compound features a benzothiazole moiety and an imidazo[2,1-c][1,2,4]triazole structure. The presence of these heterocycles is significant as they are often associated with various biological activities.
Anticancer Activity
Numerous studies have explored the anticancer properties of compounds similar to this compound.
Research Findings
- Cytotoxicity Testing : The compound was evaluated against several cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer). Preliminary results indicated substantial cytotoxic effects with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
- Mechanism of Action : Molecular dynamics simulations suggested that the compound interacts with target proteins primarily through hydrophobic contacts and minimal hydrogen bonding. This interaction profile may contribute to its effectiveness against cancer cells .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated.
Findings on Antimicrobial Properties
-
Broad-Spectrum Activity : Similar thiazole derivatives exhibited significant activity against various Gram-positive and Gram-negative bacteria as well as fungal strains. Notably, compounds with structural similarities demonstrated efficacy against drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
Pathogen Activity Observed MRSA Effective Candida auris Greater than fluconazole E. faecium Effective
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Benzothiazole and Imidazole Moieties : These structures are known to enhance cytotoxicity and antimicrobial activity.
- Substituents : The presence of methyl groups and phenyl rings has been shown to increase potency against cancer cell lines and pathogens .
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Study on Thiazole Derivatives : A study demonstrated that thiazole derivatives exhibited significant anticancer activity in vitro and in vivo models, suggesting a promising avenue for further research into their therapeutic applications .
- Clinical Relevance : The ongoing development of thiazole-based compounds is aimed at addressing the challenges posed by drug-resistant infections and cancer treatment failures.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The target compound shares structural motifs with several benzothiazole-acetamide hybrids (Table 1). Key differences include:
- Substituents on Benzothiazole: The 6-methyl group contrasts with the 6-nitro group in N-(6-nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) and 6-aryl groups in N-(6-arylbenzo[d]thiazole-2-acetamide) derivatives .
- Heterocyclic Attachments: The imidazo[2,1-c][1,2,4]triazole ring in the target compound differs from the 1,3,4-thiadiazole in 6d and phenyl-1,3,4-thiadiazole in N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1) . These variations influence π-π stacking and hydrogen-bonding interactions with biological targets.
Table 1: Structural Comparison of Benzothiazole Derivatives
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The target compound’s predicted logP (~3.2) is lower than 6d (logP = 3.8), suggesting better solubility .
Q & A
Q. What synthetic strategies are recommended for synthesizing this compound, and what are the critical reaction parameters?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving thiazole and imidazo-triazole precursors. Key steps include:
- Thioacetamide linkage : Reacting a 6-methylbenzo[d]thiazol-2-amine derivative with a mercapto-substituted imidazo-triazole intermediate under basic conditions (e.g., triethylamine in DMF) .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency .
- Purification : Use column chromatography (silica gel, chloroform:acetone 3:1) or HPLC to isolate the final product .
Critical parameters : Temperature control (60–80°C), anhydrous conditions, and stoichiometric ratios of reactants (1:1.2 for amine:thiol) .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Structural confirmation requires:
- 1H/13C NMR : Assign peaks for aromatic protons (δ 7.2–8.5 ppm), methyl groups (δ 2.3–2.8 ppm), and thioether linkages (δ 3.5–4.0 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <5 ppm error .
- X-ray crystallography : Resolve stereochemistry and tautomeric equilibria (e.g., thione-thiol tautomerism in thioacetamide groups) .
Q. What preliminary biological assays are suitable for screening its activity?
- Methodological Answer : Initial screening should focus on:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC determination) .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing side products?
- Methodological Answer : Use Design of Experiments (DoE) to optimize variables:
- Factors : Temperature (40–100°C), solvent polarity (DMF vs. THF), catalyst (e.g., Pd/C for coupling reactions) .
- Response surface modeling : Identify interactions between variables using software like Minitab .
Mitigate side reactions : Add radical scavengers (e.g., BHT) to prevent oxidation of thioether groups .
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved?
- Methodological Answer : Address discrepancies via:
- Dynamic NMR : Detect tautomeric equilibria (e.g., thione ↔ thiol) by variable-temperature NMR .
- DFT calculations : Compare experimental NMR shifts with computed values (Gaussian 16, B3LYP/6-311++G**) .
- Single-crystal X-ray : Resolve solid-state conformation and validate solution-phase data .
Q. What computational approaches predict its interaction with biological targets?
- Methodological Answer : Combine:
- Molecular docking (AutoDock Vina) : Screen against targets like EGFR or DNA gyrase using PDB structures .
- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories .
- QSAR modeling : Correlate substituent effects (e.g., methyl vs. methoxy) with activity .
Q. How does the compound’s stability under physiological conditions affect its druglikeness?
- Methodological Answer : Evaluate via:
- pH stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC .
- Thermal gravimetric analysis (TGA) : Determine decomposition temperatures .
- Plasma stability assays : Incubate with human plasma and quantify intact compound using LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
